molecular formula C10H11NO3 B13152206 (R)-4-Aminochroman-8-carboxylic acid

(R)-4-Aminochroman-8-carboxylic acid

Cat. No.: B13152206
M. Wt: 193.20 g/mol
InChI Key: QRJZDAQMJZIVIE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Aminochroman-8-carboxylic acid is a chiral compound that belongs to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a carboxylic acid group at the 8-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Aminochroman-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of ®-4-Aminochroman-8-carboxylic acid typically involves large-scale chemical synthesis using cost-effective and efficient methods. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, asymmetric hydrogenation and chemical resolution are often employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-4-Aminochroman-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and substituted chroman derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Aminochroman-8-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, ®-4-Aminochroman-8-carboxylic acid is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, and neuroprotective effects.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-4-Aminochroman-8-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological effects. Pathways involved may include signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-Aminochroman-8-carboxylic acid: Lacks the chiral center, making it less specific in its interactions.

    4-Hydroxychroman-8-carboxylic acid: Contains a hydroxyl group instead of an amino group, altering its chemical reactivity and biological activity.

    8-Aminochroman-4-carboxylic acid: The positions of the amino and carboxylic acid groups are reversed, leading to different chemical and biological properties.

Uniqueness

®-4-Aminochroman-8-carboxylic acid is unique due to its chiral nature and specific functional groups. The presence of both an amino group and a carboxylic acid group at distinct positions allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(4R)-4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)/t8-/m1/s1

InChI Key

QRJZDAQMJZIVIE-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2C(=O)O

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.